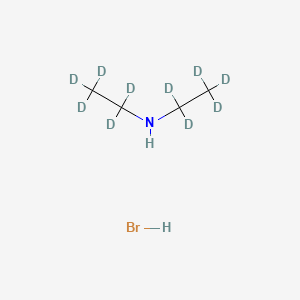

![molecular formula C17H14ClNO3 B567552 2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid CAS No. 1261984-00-2](/img/structure/B567552.png)

2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

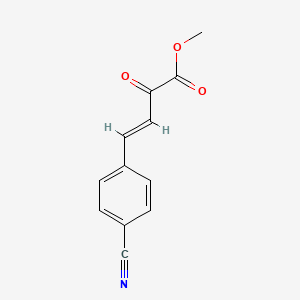

“2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid” is a chemical compound with the CAS Number: 1261984-00-2 . Its molecular weight is 315.76 and its IUPAC name is 3-chloro-3’-[(cyclopropylamino)carbonyl][1,1’-biphenyl]-4-carboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C17H14ClNO3 . The InChI code is 1S/C17H14ClNO3/c18-15-9-11(4-7-14(15)17(21)22)10-2-1-3-12(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.75 . It has a complexity of 438, a covalently-bonded unit count of 1, and a rotatable bond count of 4 . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 2 . The topological polar surface area is 66.4Ų .Scientific Research Applications

Medicinal Chemistry Applications

Chlorobenzoic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory, antiproliferative, and antimicrobial agents. For instance, the synthesis of fused pyrimidine derivatives, including chloro-substituted phenyl rings, has shown significant anti-inflammatory and antiproliferative activities against various cell lines, as well as potent antimicrobial properties against a range of pathogens (Vachala, Srinivasan, & Prakash, 2011). Additionally, new series of oxadiazoles and thiadiazoles bearing chlorophenyl moieties have been synthesized from chlorobenzoic acids, demonstrating notable anti-convulsant and anti-inflammatory activities, supported by in silico molecular docking studies (Bhat et al., 2016).

Environmental Chemistry Applications

Studies on the photodecomposition of chlorobenzoic acids under ultraviolet light have provided insights into the degradation pathways of these compounds in water treatment processes. The research indicates that UV irradiation can effectively degrade chlorobenzoic acids into less harmful substances, highlighting the potential for using UV-based technologies in the purification of water containing chlorinated organic pollutants (Crosby & Leitis, 1969).

Materials Science Applications

In the realm of materials science, chlorobenzoic acid derivatives have been explored for their utility in the synthesis of novel polymeric materials. Semiflexible random thermotropic copolymers incorporating chlorobenzoic acid units have been synthesized, showing varied liquid-crystalline behaviors and thermal stability, thus offering potential applications in advanced materials design (Mitra, Pillai, & Pillai, 2008).

Synthetic Organic Chemistry

In synthetic organic chemistry, chlorobenzoic acids serve as key intermediates in the development of complex molecules. For example, the synthesis of novel hypervalent iodine reagents derived from chlorobenzoic acids demonstrates their utility in the selective halomethoxylation of unsaturated compounds, offering a versatile tool for organic synthesis (Yusubov, Drygunova, & Zhdankin, 2004). Furthermore, studies on the regioselective deprotonation of chlorobenzoic acid derivatives underscore their importance in directing the synthesis of heterocyclic compounds with potential pharmacological applications (Rebstock et al., 2004).

Properties

IUPAC Name |

2-chloro-4-[3-(cyclopropylcarbamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c18-15-9-11(4-7-14(15)17(21)22)10-2-1-3-12(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJLBFOGPLSIKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691750 |

Source

|

| Record name | 3-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-00-2 |

Source

|

| Record name | 3-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)

![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)

![8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B567482.png)

![7-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B567486.png)